molecular formula C22H19ClN4O2S B11607405 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B11607405
M. Wt: 438.9 g/mol
InChI Key: WIPUHRFVFYHYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline-based sulfonamide derivative characterized by a chlorobenzenesulfonamide group linked to a quinoxaline scaffold substituted with a 3,4-dimethylanilino moiety. Quinoxalines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates .

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H19ClN4O2S/c1-14-7-10-17(13-15(14)2)24-21-22(26-20-6-4-3-5-19(20)25-21)27-30(28,29)18-11-8-16(23)9-12-18/h3-13H,1-2H3,(H,24,25)(H,26,27)

InChI Key

WIPUHRFVFYHYTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

Step 1: Sulfonamide Substitution

Reaction Conditions:

  • Substrate: 2,3-Dichloroquinoxaline

  • Reagent: 4-Chlorobenzenesulfonamide

  • Base: Lithium hydroxide (LiOH)

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 40–60°C

  • Time: 15–20 hours

Mechanism:
The reaction proceeds via SNAr, where LiOH deprotonates the sulfonamide, generating a nucleophilic sulfonamide anion. This displaces the chloride at position 2 of the quinoxaline.

Key Data:

ParameterValue
Yield70–88%
Purity (HPLC)≥94%
Byproducts<5% (unreacted starting material, 3-chloroquinoxalin-2-ol)

Optimization Notes:

  • LiOH outperforms K₂CO₃ or Cs₂CO₃ in reducing byproducts (e.g., hydrolysis to 3-chloroquinoxalin-2-ol).

  • DMA enhances solubility and reaction efficiency compared to DMF or DMSO.

Step 2: Amination with 3,4-Dimethylaniline

Reaction Conditions:

  • Intermediate: 3-Chloro-N-(4-chlorophenylsulfonyl)quinoxalin-2-amine

  • Reagent: 3,4-Dimethylaniline

  • Base: 2,6-Lutidine (2,6-dimethylpyridine)

  • Solvent: n-Butanol

  • Temperature: 100–120°C

  • Time: 24–48 hours

Mechanism:
The second SNAr replaces the chloride at position 3 with 3,4-dimethylaniline. Lutidine acts as a mild base, facilitating deprotonation of the aniline while minimizing side reactions.

Key Data:

ParameterValue
Yield62–85%
Purity (UPLC/MS)≥90%
Byproducts<3% (di-substituted impurities)

Optimization Notes:

  • Elevated temperatures (≥100°C) ensure complete conversion.

  • n-Butanol improves solubility of aromatic amines compared to polar aprotic solvents.

Alternative Routes and Modifications

Quinoxaline Ring Construction

While less common, the quinoxaline core can be synthesized de novo via:

  • Condensation of o-phenylenediamine with glyoxal derivatives [7,10].

  • Cyclization of α-ketoesters with diamines under acidic conditions (e.g., trifluoroacetic acid).

Limitations:

  • Post-cyclization functionalization (e.g., sulfonylation, amination) often requires harsh conditions, reducing overall yield.

Chlorosulfonation Followed by Amination

An alternative approach involves:

  • Chlorosulfonation of pre-functionalized quinoxaline (e.g., 3-(3,4-dimethylanilino)quinoxalin-2-amine) with ClSO₃H.

  • Reaction with 4-chlorobenzenesulfonyl chloride .

Challenges:

  • Poor regioselectivity during sulfonylation.

  • Requires protection/deprotection strategies for amine groups.

Analytical and Purification Methods

  • Purity Assessment:

    • HPLC/UPLC: Waters BEH C18 column, gradient elution with ACN/water + 0.1% TFA [3,10].

    • LC-MS: ESI+ mode for molecular ion confirmation [1,3].

  • Purification:

    • Crystallization from ethanol/water mixtures.

    • Column chromatography (silica gel, eluent: ethyl acetate/hexane).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise Substitution70–8890–95HighModerate
Ring Construction40–6080–85LowHigh
Chlorosulfonation50–6575–80ModerateLow

Industrial-Scale Considerations

  • Solvent Recovery: DMA and n-butanol can be recycled via distillation.

  • Waste Management: Chloride byproducts require neutralization before disposal.

  • Process Safety: Exothermic reactions necessitate controlled temperature regimes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoxaline core or the benzenesulfonamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro-substituted aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with molecular targets and pathways. The quinoxaline core can intercalate with DNA, affecting transcription and replication processes. The benzenesulfonamide group may inhibit specific enzymes, leading to altered cellular functions. The chloro-substituted aniline moiety can interact with various receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility: The 1,3-benzodioxol-5-yl group () introduces polar oxygen atoms, likely improving aqueous solubility compared to the lipophilic 3,4-dimethylanilino group .

Steric and Electronic Modifications: The isopropyl group () introduces significant steric bulk, which may hinder interactions with narrow enzymatic active sites but improve selectivity for larger pockets . The 3,4-dimethylanilino group in the target compound offers a balance of moderate lipophilicity and steric effects, favoring both membrane permeability and target engagement.

Synthetic Routes: Analogous compounds (e.g., ) are synthesized via nucleophilic substitution reactions between sulfonyl chlorides and amino-substituted quinoxalines in pyridine or dichloromethane . The target compound likely follows a similar pathway.

Biological Activity

4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives, which have gained attention due to their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H19ClN4O2S
  • CAS Number : 445411-28-9

This compound features a quinoxaline core, which is known for its ability to interact with various biological targets.

The biological activity of quinoxaline derivatives, including this compound, is primarily attributed to their ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Protein Kinases : Quinoxalines have been shown to inhibit kinases that are crucial for cancer cell proliferation.
  • Antimicrobial Activity : These compounds often exhibit broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Antioxidant Properties : Some studies suggest that quinoxaline derivatives can scavenge free radicals, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through in vitro assays. The following table summarizes findings related to its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15.2Inhibition of ERK1/2 phosphorylation
HCT116 (Colon cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung cancer)10.8Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several pathogens. The results are summarized below:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Bacteriostatic
Escherichia coli16Bactericidal
Candida albicans64Fungistatic

Case Studies

Several case studies have highlighted the clinical relevance of quinoxaline derivatives:

  • Anticancer Efficacy : In a study published in Molecules, a derivative similar to the compound exhibited significant tumor regression in xenograft models when administered at a dosage of 20 mg/kg body weight daily for two weeks .
  • Synergistic Effects : A combination therapy involving this compound and conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .
  • Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile with minimal side effects observed in animal studies at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting from 4-chlorobenzenesulfonyl chloride and 3,4-dimethylaniline derivatives. Key steps include:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline in a polar solvent (e.g., ethanol) under reflux .

Purification : Use recrystallization (ethanol/water) or preparative reverse-phase HPLC (e.g., acetonitrile/water gradients) to achieve >95% purity .

Characterization : Validate structure via 1H^1H/13C^{13}C NMR, IR, and HRMS. For example, the NH proton in the sulfonamide group typically resonates at δ 10.2–10.8 ppm in 1H^1H NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and confirms the sulfonamide NH (δ ~10.5 ppm). 13C^{13}C NMR detects sulfonyl carbons (δ ~125–135 ppm) .
  • IR : Strong absorption bands at ~1150 cm1^{-1} (S=O asymmetric stretching) and ~1350 cm1^{-1} (S=O symmetric stretching) confirm the sulfonamide group .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ = 438.0842) ensures molecular integrity .

Q. How is the compound initially screened for biological activity?

  • In Vitro Screening :

  • Anticancer Assays : Use the SRB (sulforhodamine B) assay to quantify cytotoxicity against cell lines like HEPG2 (human liver cancer). IC50_{50} values are compared to reference drugs (e.g., doxorubicin) .
  • Enzyme Inhibition : Test carbonic anhydrase IX inhibition via fluorescence-based assays, as sulfonamides often target this enzyme .

Advanced Research Questions

Q. What structural features influence the compound’s biological activity, and how can SAR be explored?

  • SAR Insights :

  • Quinoxaline Core : Essential for intercalating with DNA or inhibiting kinases. Substitution at position 3 (e.g., 3,4-dimethylanilino) enhances lipophilicity and target binding .

  • Sulfonamide Group : Critical for hydrogen bonding with enzymatic active sites (e.g., carbonic anhydrase) .

    • Derivatization Strategies :
  • Introduce thioureido or pyridinyl groups at the sulfonamide nitrogen to modulate IC50_{50} values (Table 1) .

    Table 1 : IC50_{50} Values of Selected Derivatives vs. Doxorubicin

    CompoundIC50_{50} (μM)Target Cell Line
    Parent Compound15.6HEPG2
    4-(3-Pyridinyl-thioureido)26.8HEPG2
    Doxorubicin (Reference)71.8HEPG2
    Source:

Q. How does the compound’s crystal structure inform its reactivity and interactions?

  • X-ray Crystallography Data :

  • Torsion Angles : The C7–N1–S1–O2 torsion angle (64.1°) indicates a gauche conformation, favoring hydrogen bonding with biological targets .
  • Dihedral Angle : The 65.5° tilt between sulfonyl and anilino rings suggests steric hindrance, potentially affecting binding to flat enzymatic pockets .
    • Implications : Adjust substituents (e.g., methyl groups on the anilino ring) to optimize planarity for improved target engagement.

Q. How can data contradictions in biological activity be resolved?

  • Case Study : Discrepancies in IC50_{50} values across studies may arise from:

Assay Variability : Standardize protocols (e.g., SRB assay incubation time: 48–72 hours) .

Structural Heterogeneity : Ensure purity via HPLC (retention time >98%) before testing .

  • Statistical Approach : Use ANOVA to compare replicate data (n ≥ 3) and identify outliers .

Q. What methodologies validate the compound’s radiosensitizing potential?

  • Protocol :

Irradiation : Treat cancer cells (e.g., HEPG2) with the compound (10 μM) and expose to γ-irradiation (8 kGy) .

Clonogenic Assay : Measure surviving fraction post-treatment; synergistic effects reduce survival by >50% compared to irradiation alone .

  • Mechanism : The sulfonamide group may enhance free radical generation under irradiation, amplifying DNA damage .

Analytical and Methodological Considerations

Q. Which analytical techniques quantify cytotoxicity and purity in pharmacokinetic studies?

  • SRB Assay : Quantify cellular protein content via absorbance at 564 nm (linear range: 1,000–10,000 cells/well) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to monitor purity (>98%) .

Q. How can computational modeling predict the compound’s interaction with carbonic anhydrase IX?

  • Docking Studies :

  • Software : AutoDock Vina or Schrödinger Suite.
  • Target : Carbonic anhydrase IX (PDB ID: 3IAI).
  • Key Interactions : Sulfonamide NH forms hydrogen bonds with Thr200 (ΔG ≈ -8.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.